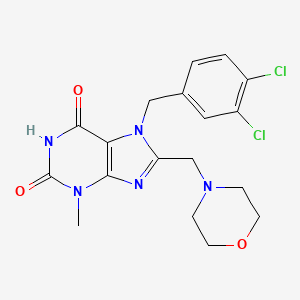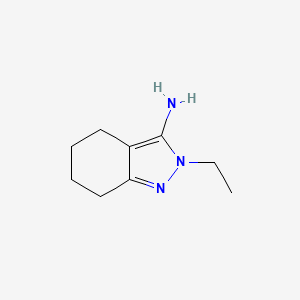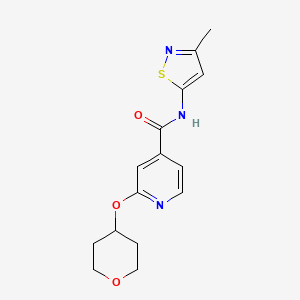
N-(4-(4-iodophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-iodophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It works by inhibiting the activity of the NEDD8-activating enzyme (NAE), which is involved in the regulation of protein degradation pathways.
Mecanismo De Acción
Target of Action
The primary targets of N-(4-(4-iodophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide are pathogenic Candida species , including Candida albicans and Candida glabrata . These fungal species are responsible for candidiasis, a common fungal infection in humans.
Mode of Action
The compound interacts with its targets by inhibiting their growth. The presence of a 4-iodophenyl at C4 of the thiazole ring structure has been shown to improve the antimicrobial activity of these 2,4-disubstituted-1,3-thiazoles . .
Result of Action
The result of the compound’s action is the inhibition of growth in pathogenic Candida species, particularly Candida albicans and Candida glabrata . This leads to a decrease in the infection caused by these species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-(4-iodophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. In addition, it has been shown to have a wide range of effects on cancer cells, making it a potentially useful tool for studying cancer biology.
However, there are also some limitations to using N-(4-(4-iodophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide in lab experiments. It has been shown to have off-target effects on other enzymes, such as the ubiquitin-activating enzyme (UAE) and the SUMO-activating enzyme (SAE). This can make it difficult to interpret the results of experiments using N-(4-(4-iodophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide. In addition, it has been shown to have variable effects on different cancer cell lines, which can make it difficult to generalize the results of experiments.
Direcciones Futuras
There are several future directions for research on N-(4-(4-iodophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide. One area of interest is the development of more specific inhibitors of NAE that do not have off-target effects on other enzymes. Another area of interest is the identification of biomarkers that can predict which cancer patients are most likely to respond to N-(4-(4-iodophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide treatment. In addition, there is interest in combining N-(4-(4-iodophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide with other cancer treatments, such as immunotherapy, to enhance its efficacy. Finally, there is interest in studying the effects of N-(4-(4-iodophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide on non-cancer cells, such as immune cells and stem cells, to better understand its potential uses in other areas of medicine.
Métodos De Síntesis
The synthesis of N-(4-(4-iodophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide involves several steps, including the reaction of 4-iodoaniline with 2-bromoacetic acid to produce 4-(4-iodophenyl)glycine. This compound is then reacted with thionyl chloride and potassium thiocyanate to produce 4-(4-iodophenyl)thiazole-2-carbonyl chloride. The final step involves the reaction of this compound with 3-methylisoxazole-5-carboxamide to produce N-(4-(4-iodophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-(4-iodophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer cells. In addition, it has been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
Propiedades
IUPAC Name |
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10IN3O2S/c1-8-6-12(20-18-8)13(19)17-14-16-11(7-21-14)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAIGMKIZMAKEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10IN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-iodophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2925210.png)
![2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[5,4-c]azepin-3-one hydrochloride](/img/structure/B2925212.png)
![4-(dipropylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2925214.png)
![(E)-N'-methoxy-N-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2925215.png)
![Tert-butyl N-methyl-N-[1-phenyl-2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2925217.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2925220.png)

![N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B2925223.png)

![N-butyl-4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2925227.png)
![2-(Furan-2-yl)-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2925229.png)

![5-chloro-2-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2925232.png)